

Application Notes and Protocols for Selenium-77 Labeling in Mass Cytometry

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Compound of Interest

Compound Name: Selenium-77

Cat. No.: B1247304

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Introduction

Mass cytometry, or CyTOF® (Cytometry by Time-of-Flight), is a powerful single-cell analysis technique that utilizes antibodies labeled with heavy metal isotopes to enable highly multiplexed proteomics studies.[1] This technology overcomes the spectral overlap limitations of traditional fluorescence-based flow cytometry, allowing for the simultaneous measurement of over 40 parameters on a single cell.[2] The use of discrete metal isotopes as reporters provides clear, distinct signals with minimal overlap.[3]

This document provides detailed application notes and protocols for the use of **Selenium-77** (^{77}Se) in mass cytometry. A primary and well-documented application of selenium isotopes in this field is for cell barcoding, a technique where different cell samples are labeled with unique isotopic signatures.[4] This allows for the pooling of multiple samples into a single tube for staining and analysis, which significantly reduces experimental variability and increases throughput.[5]

The protocols provided herein focus on the use of ^{77}Se -maleimide reagents for the covalent labeling of intracellular free thiols, a robust method for barcoding both live and fixed cells. Additionally, a protocol for the conjugation of ^{77}Se -maleimide to antibodies is detailed, enabling the development of custom reagents for specific cellular targets.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of **Selenium-77** in mass cytometry.

Parameter	Value	Reference
Isotopic Properties of Selenium-77		
Natural Abundance	7.63%	
Atomic Mass	76.919914 u	
Commercially Available Isotopic Purity	>99%	

Performance Characteristics in Mass Cytometry	
77Se Signal Intensity	Moderate (estimated)
Rationale	The sensitivity of CyTOF instruments is generally lower in the mass range of 77Se compared to the higher mass lanthanides. However, with high isotopic purity and efficient labeling, a clear signal can be achieved.
Potential for Spillover	Low
Explanation	Spillover in mass cytometry can occur from isotopic impurities, oxide formation (M+16), and abundance sensitivity (M±1). With highly enriched 77Se, spillover from other selenium isotopes is minimal. 77Se is not prone to significant oxide formation. Spillover into adjacent channels (76Ge, 78Se) is expected to be low with proper instrument calibration.
Compatibility	High
Details	77Se can be used in conjunction with other metal isotopes, including other selenium and tellurium isotopes for multiplexed barcoding.

Experimental Protocols

Protocol 1: Cell Barcoding with 77Se-Maleimide

This protocol describes the use of a 77Se-maleimide reagent to label cells for multiplexed analysis.

Materials:

- Cells (suspension)
- Phosphate-Buffered Saline (PBS), thiol-free

- ⁷⁷Se-Maleimide reagent (e.g., from a commercial supplier)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell Staining Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
- Fixation/Permeabilization Buffer (if required for intracellular staining)
- Antibody cocktail for staining
- Iridium intercalator (for DNA staining)

Procedure:

- Cell Preparation:
 - Wash cells twice with thiol-free PBS.
 - Resuspend cells at a concentration of 1×10^6 cells/mL in PBS.
- ⁷⁷Se-Maleimide Labeling:
 - Prepare a 10 mM stock solution of ⁷⁷Se-Maleimide in anhydrous DMSO.
 - Add the ⁷⁷Se-Maleimide stock solution to the cell suspension to a final concentration of 1-10 μ M (this should be optimized for your cell type and application).
 - Incubate for 15-30 minutes at room temperature with gentle agitation.
- Quenching and Washing:
 - Quench the labeling reaction by adding Cell Staining Buffer to a final volume 5-10 times the labeling volume.
 - Wash the cells three times with Cell Staining Buffer.
- Pooling and Staining (for barcoding):

- If barcoding, label different samples with unique combinations of selenium and/or tellurium isotopes.
- After washing, pool the different barcoded samples into a single tube.
- Proceed with your standard surface and/or intracellular antibody staining protocol.
- DNA Staining and Acquisition:
 - Stain with an Iridium intercalator according to the manufacturer's instructions.
 - Wash cells and resuspend in an appropriate buffer for mass cytometry analysis.
 - Acquire data on a mass cytometer.

Protocol 2: Conjugation of ^{77}Se -Maleimide to an Antibody

This protocol outlines the steps to covalently link a ^{77}Se -maleimide reagent to an antibody for use in mass cytometry.

Materials:

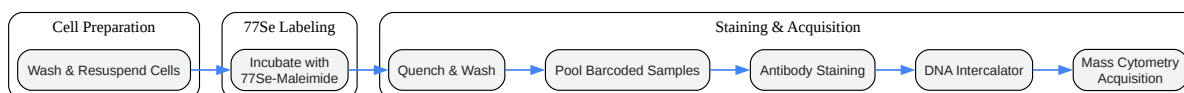
- Antibody (carrier-free, >0.5 mg/mL)
- Tris(2-carboxyethyl)phosphine (TCEP)
- ^{77}Se -Maleimide reagent
- Anhydrous DMSO
- Reaction Buffer (e.g., PBS, pH 7.2-7.5, degassed)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Antibody Reduction:

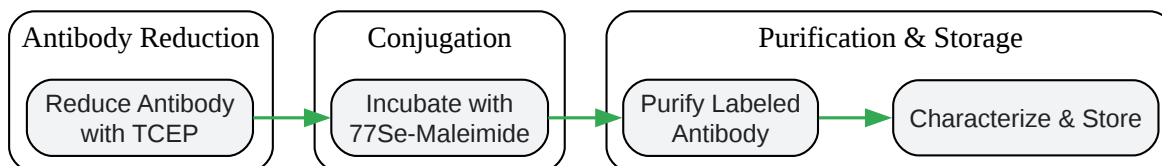
- To a solution of the antibody in Reaction Buffer, add a 20-fold molar excess of TCEP.
- Incubate for 30 minutes at 37°C to reduce disulfide bonds and generate free thiols.
- Preparation of ⁷⁷Se-Maleimide:
 - Prepare a 10 mM stock solution of ⁷⁷Se-Maleimide in anhydrous DMSO.
- Conjugation Reaction:
 - Add a 10 to 20-fold molar excess of the ⁷⁷Se-Maleimide solution to the reduced antibody.
 - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Purify the ⁷⁷Se-labeled antibody from excess, unreacted maleimide reagent using a size-exclusion chromatography column.
 - Collect the fractions containing the labeled antibody.
- Characterization and Storage:
 - Determine the concentration of the labeled antibody and the degree of labeling using UV-Vis spectrophotometry and/or mass spectrometry.
 - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Mandatory Visualizations



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Caption: Workflow for cell barcoding using ^{77}Se -Maleimide.



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Caption: Workflow for ^{77}Se -Maleimide antibody conjugation.

Safety Precautions

Selenium compounds can be toxic. Always handle selenium-containing reagents in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Dispose of selenium-containing waste according to your institution's hazardous waste disposal guidelines.

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